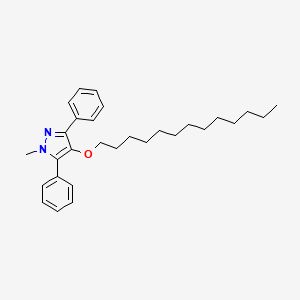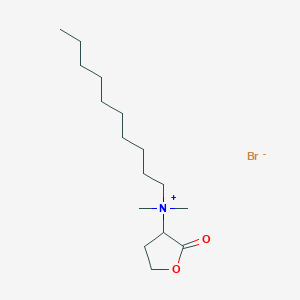
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl acetate moiety attached to the carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with benzyl chloride in the presence of a base, followed by methylation at the 1 and 4 positions using methyl iodide. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbazole core allows for strong π-π interactions, which can enhance its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Vinylcarbazole: Used in the production of photoconductive polymers.
2-(9H-Carbazol-9-yl)ethyl acrylate: Utilized in the fabrication of OLEDs and photovoltaic cells.
Uniqueness
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. The presence of the benzyl and ethyl acetate groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
61253-38-1 |
|---|---|
Molekularformel |
C25H25NO2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
ethyl 2-(9-benzyl-1,4-dimethylcarbazol-2-yl)acetate |
InChI |
InChI=1S/C25H25NO2/c1-4-28-23(27)15-20-14-17(2)24-21-12-8-9-13-22(21)26(25(24)18(20)3)16-19-10-6-5-7-11-19/h5-14H,4,15-16H2,1-3H3 |
InChI-Schlüssel |
NQCDCMRBWBEFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C2=C(C(=C1)C)C3=CC=CC=C3N2CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)





![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
